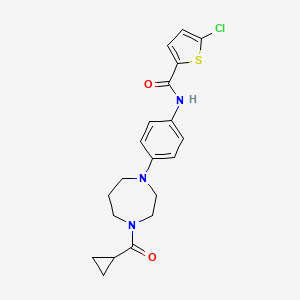

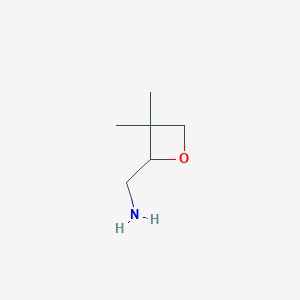

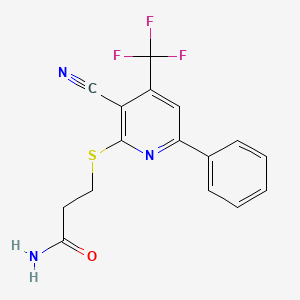

![molecular formula C17H14N2O5S2 B2481064 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921922-95-4](/img/structure/B2481064.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, starting from base materials through to the final compound. For instance, compounds with enzyme inhibitory potential are synthesized by reacting specific amines with sulfonyl chlorides, followed by further reactions to yield the desired sulfonamides. These compounds are characterized using techniques such as IR, NMR, and CHN analysis, which confirm their successful synthesis (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated through X-ray crystallography, NMR (1H, 13C), and other spectroscopic methods. These techniques allow for the determination of the compound's geometry, bond lengths, and angles, providing a detailed view of its three-dimensional structure. For example, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was confirmed by single-crystal X-ray diffraction, showcasing the precise arrangement of its molecular framework (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various derivatives with different biological activities. For example, microwave-assisted synthesis has been used to produce novel derivatives with potent antibacterial properties. The reactions typically involve the substitution of various groups, which significantly impacts the compound's activity and function (Borad et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. These properties are determined through standard laboratory techniques and contribute to the compound's applicability in research and development.

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents and stability under different conditions, are essential for determining the compound's potential applications. Studies on similar compounds reveal their reactivity patterns, which include electrophilic and nucleophilic reactions, contributing to their utility in chemical synthesis and biological applications (Esmaili & Nematollahi, 2013).

Scientific Research Applications

Antimicrobial and Antiviral Properties

- The compound has demonstrated notable antimicrobial activities against various strains, including gram-positive and gram-negative bacteria, as well as fungal strains. This suggests its potential as a broad-spectrum antimicrobial agent (Rezki, 2016).

- It also shows promise in antiviral applications, particularly against HIV. Certain derivatives of this compound have been identified with potent anti-HIV activity, highlighting its potential in antiretroviral therapy (Bhavsar et al., 2011).

Anticancer Properties

- This compound and its derivatives have been explored for their anticancer effects. Some derivatives have shown significant activity against cancerous cell lines, indicating its potential use in cancer treatment (Nofal et al., 2014).

Antioxidant and Anti-inflammatory Properties

- Research has also shown that derivatives of this compound exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of diseases involving oxidative stress and inflammation (Koppireddi et al., 2013).

Potential as a Dual Inhibitor

- There is evidence suggesting that certain derivatives can act as dual inhibitors of PI3K and mTOR, two important targets in cancer therapy. This dual inhibitory action could be a significant advantage in targeted cancer treatments (Xie et al., 2015).

Enzyme Inhibitory Potential

- The compound has been investigated for its enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This suggests potential applications in the treatment of conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(8-11)25-17(18-12)19-16(20)7-10-2-5-13-14(6-10)24-9-23-13/h2-6,8H,7,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSURLOPDXOCFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

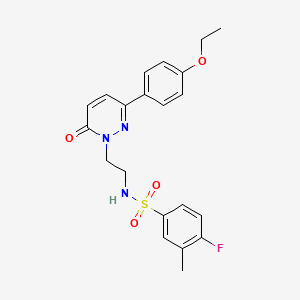

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

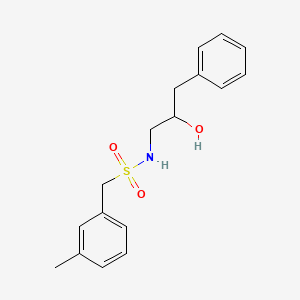

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

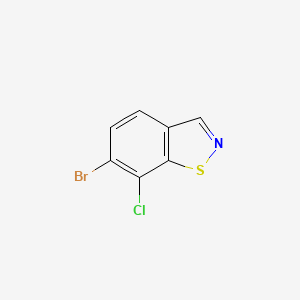

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)

![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)

![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)